CID 6396003

Description

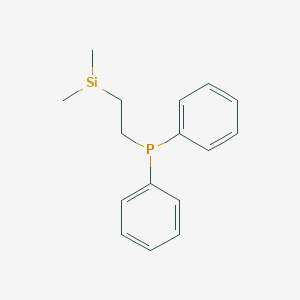

Based on Figure 1 in , CID 6396003 (referred to as "CID" in the study) is analyzed via GC-MS, and its chromatographic profile suggests a complex mixture with distinct fractions isolated through vacuum distillation . The compound’s mass spectrum indicates characteristic fragmentation patterns, which could imply functional groups such as hydroxyl or carbonyl moieties.

Properties

Molecular Formula |

C16H20PSi |

|---|---|

Molecular Weight |

271.39 g/mol |

InChI |

InChI=1S/C16H20PSi/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |

InChI Key |

SFZCNSGSLUAJBS-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylsilyl)ethylphosphane can be achieved through several methods. One common approach involves the reaction of diphenylphosphine with a suitable silylating agent, such as dimethylchlorosilane, in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of 2-(Dimethylsilyl)ethylphosphane may involve large-scale silylation reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and yield of the compound. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylsilyl)ethylphosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various halides and nucleophiles.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Corresponding phosphine.

Substitution: Varied substituted phosphines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(Dimethylsilyl)ethylphosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, enhancing the efficiency of catalytic processes .

Biology and Medicine

Industry

In the industrial sector, this compound is utilized in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds. Its stability and reactivity make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-(Dimethylsilyl)ethylphosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 6396003, we compare it with compounds sharing analogous structural features or biological roles, as identified in the evidence:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Complexity : this compound’s chromatographic behavior (, Figure 1C) suggests it is less polar than oscillatoxin derivatives (e.g., CID 101283546), which possess lactone rings and conjugated systems .

Functional Group Alignment : Unlike betulin (CID 72326), which has a rigid pentacyclic scaffold, this compound’s fragmentation pattern implies simpler oxygenation, akin to ginkgolic acid (CID 5469634) .

Comparative Pharmacological and Analytical Data

Table 2: Analytical and Pharmacological Parameters

| Parameter | This compound | Betulin (CID 72326) | Oscillatoxin D (CID 101283546) |

|---|---|---|---|

| Molecular Weight (Da) | Not reported | 442.72 | 692.88 |

| LogP (Predicted) | Moderate (based on GC-MS) | 8.3 (highly lipophilic) | 3.2 (moderate polarity) |

| Bioactivity | Undefined | Anti-inflammatory | Cytotoxic |

| Key Analytical Method | GC-MS, Vacuum distillation | NMR, HRMS | LC-MS, X-ray crystallography |

Insights:

- Analytical Challenges : this compound’s characterization relies heavily on GC-MS (), whereas oscillatoxin derivatives are validated via LC-MS and crystallography, reflecting differences in volatility and stability .

- Bioactivity Gaps : Unlike betulin (CID 72326), which is well-studied for anti-inflammatory effects, this compound lacks explicit pharmacological data, highlighting a research gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.